Product packaging for Clenproperol hydrochloride(Cat. No.:CAS No. 75136-83-3)

Clenproperol hydrochloride

Cat. No.: B602232
CAS No.: 75136-83-3
M. Wt: 299.627
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of β-Adrenergic Agonist Research

The journey into understanding β-adrenergic agonists began with early studies on catecholamines and their physiological effects. A pivotal moment in this field was the classification of adrenergic receptors into α and β subtypes by Raymond P. Ahlquist in 1948, which was based on the differential responses of various organs to sympathomimetic amines. mdpi.comrevespcardiol.org This foundational work opened the door for the development of receptor-selective compounds.

Initially, research focused on non-selective β-agonists like isoproterenol, which was developed in the 1940s. mdpi.comnih.gov However, the quest for more specific agents led to the further classification of β-receptors into β1 and β2 subtypes in 1967. nih.gov This discovery was a significant leap forward, enabling the design of drugs that could target specific receptor subtypes, thereby offering more precise physiological actions. The development of β2-selective agonists, for instance, provided compounds with targeted effects on bronchial smooth muscle. mdpi.com

The evolution of research in this area also saw the identification of a third subtype, the β3-adrenergic receptor, which is primarily located in adipose tissue and is involved in lipolysis and thermogenesis. nih.govwikipedia.org The ongoing exploration of these receptor subtypes continues to drive the synthesis and investigation of novel β-adrenergic agonists. This historical progression has created a rich landscape for the study of compounds like clenproperol (B30792) hydrochloride, which are used to further elucidate the intricacies of β-adrenergic receptor function.

Overview of Clenproperol Hydrochloride as a Research Compound

This compound is a β2-adrenergic agonist. medchemexpress.commedchemexpress.comadooq.comdcchemicals.com As a research compound, it is utilized for investigational purposes in laboratory settings. medchemexpress.commedchemexpress.com The hydrochloride salt form of clenproperol enhances its water solubility, which is a desirable characteristic for a research compound.

Chemically, clenproperol is a substituted phenylaminoethanol. nih.gov Its structure is related to other well-known β-agonists like clenbuterol (B1669167). The defining feature of clenproperol is its isopropyl group attached to the amino side chain. This structural element, along with the dichlorinated aromatic ring, dictates its interaction with β-adrenergic receptors.

In research, this compound is often used as a reference compound in the development and validation of analytical methods for detecting β-agonists. researchgate.net Its deuterated form, Clenproperol-d7, serves as an internal standard in mass spectrometry-based analyses, ensuring accuracy and precision in quantification. medchemexpress.comsigmaaldrich.com

Table 1: Chemical Properties of Clenproperol

Property Value
Molecular Formula C11H16Cl2N2O
Molecular Weight 263.16 g/mol . medchemexpress.comnih.gov

| Appearance | White to off-white solid. medchemexpress.com |

This table presents key chemical properties of the base compound, Clenproperol.

Significance and Research Utility of this compound as a Molecular Probe

The primary significance of this compound in a research context lies in its function as a molecular probe for studying β2-adrenergic receptors. adooq.com Molecular probes are essential tools that allow scientists to investigate the presence, location, and function of specific molecules, such as receptors, within biological systems.

The interaction of clenproperol with β2-adrenergic receptors is a key aspect of its utility. Beta-2 adrenergic receptors are G protein-coupled receptors that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This signaling cascade is fundamental to many physiological processes.

In research studies, clenproperol can be used to:

Characterize Receptor Binding: By competing with other ligands for binding to the β2-adrenergic receptor, clenproperol helps in characterizing the binding affinities and specificities of new compounds.

Investigate Receptor Function: It can be used to activate β2-adrenergic receptors in cell-based assays to study downstream signaling events and cellular responses.

Validate Analytical Assays: As a known β2-agonist, it serves as a positive control in the development of assays designed to screen for or quantify compounds with similar activity. researchgate.net

The specificity of clenproperol for the β2-adrenergic receptor makes it a valuable tool for distinguishing between the functions of different β-receptor subtypes. adooq.com This is crucial for research aimed at understanding the specific roles of β2-receptors in various tissues and physiological pathways.

Table 2: Research Applications of this compound

Research Area Application
Pharmacology Characterization of β2-adrenergic receptor agonists and antagonists.
Analytical Chemistry Reference standard for the detection of β-agonists. researchgate.net

| Cell Biology | Investigation of β2-adrenergic receptor signaling pathways. |

This table summarizes the main research applications of this compound.

Properties

CAS No.

75136-83-3

Molecular Formula

C11H16Cl2N2O.HCl

Molecular Weight

299.627

Related CAS

38339-11-6 (free base)

Synonyms

1-(4-Amino-3,5-dichlorophenyl)-2-isopropylaminoethanol hydrochloride

Origin of Product

United States

Synthetic Chemistry and Chemical Derivatization of Clenproperol Hydrochloride

Advanced Synthetic Methodologies for Clenproperol (B30792) Hydrochloride

The synthesis of Clenproperol hydrochloride for research applications demands high purity and well-defined stereochemistry. Advanced methodologies focus on achieving these goals through stereoselective approaches and meticulous optimization of reaction parameters.

Stereoselective Synthesis Approaches

The Clenproperol molecule contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers. While specific literature detailing the stereoselective synthesis of Clenproperol is not extensively available, general principles of asymmetric synthesis are applicable to produce enantiomerically pure forms of the compound. rsc.org

Stereoselective synthesis is crucial as different enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. Common strategies to achieve enantiomeric purity include:

Chiral Resolution: This involves synthesizing the racemic mixture of Clenproperol and then separating the two enantiomers. Techniques like HPLC with chiral stationary phases (CSPs) are often employed for this purpose.

Asymmetric Hydrogenation: The synthesis can be designed to create the desired stereocenter selectively. For instance, the reduction of a ketone precursor to the corresponding alcohol can be achieved using chiral reducing agents or transition-metal catalysts with chiral ligands, such as Ru-BINAP complexes. mdpi.com This approach can lead directly to the desired enantiomer in high enantiomeric excess.

Use of Chiral Starting Materials: The synthesis can begin with a commercially available chiral precursor that already contains the desired stereochemistry. mdpi.com

The development of predictive models, using tools from physical organic chemistry, quantum chemistry, and machine learning, is an evolving field that aims to guide the selection of reagents and conditions to achieve high stereoselectivity in the synthesis of chiral molecules like Clenproperol. rsc.orgmedchemexpress.com

Optimization of Reaction Conditions for Research-Grade Purity

Achieving research-grade purity requires careful optimization of all reaction steps. This involves a systematic approach to refining parameters to maximize yield and minimize the formation of impurities. prismbiolab.comwhiterose.ac.uk

Key parameters that are typically optimized include:

Solvents and Reagents: The choice of solvent can significantly influence reaction rates and selectivity. Different bases or catalysts might be screened to find the most effective one. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. Studies on related β-agonists have shown that conversion rates increase with temperature and time up to a certain point, after which they stabilize. ijpsonline.comnih.gov For example, in the synthesis of related compounds, a reaction temperature of 70 °C for 60 minutes was found to be ideal for the derivatization step. nih.gov

Catalyst Loading: In catalyzed reactions, the amount of catalyst is a critical factor to optimize for both efficiency and cost-effectiveness. whiterose.ac.uk

Purification Methods: Post-synthesis purification is essential. Techniques like recrystallization are optimized by testing different solvent systems to isolate the product with the highest purity. For instance, recrystallization in ethanol/water mixtures has been used effectively for purifying related intermediates.

Modern approaches like Design of Experiments (DoE) and machine learning-guided optimization are increasingly being used to systematically explore the reaction space and identify optimal conditions more efficiently than traditional one-factor-at-a-time (OFAT) methods. beilstein-journals.orgwhiterose.ac.uknih.gov

Synthesis of Isotopically Labeled this compound for Research

Isotopically labeled compounds are indispensable tools in metabolism studies, bioanalytical assays, and environmental monitoring. The synthesis of this compound labeled with stable (Deuterium, Carbon-13) or radioactive (Carbon-14) isotopes is crucial for these applications. medchemexpress.comchemrxiv.org

Deuterium-Labeled this compound Synthesis

Deuterium-labeled Clenproperol, such as D6-Clenproperol and D7-Clenproperol, serves as an ideal internal standard for quantification studies using mass spectrometry. nih.govlookchem.comdcchemicals.com

An efficient synthesis for D6-Clenproperol has been reported, achieving high isotopic abundance (99.5%) and chemical purity. nih.gov The key steps in this synthesis are:

Starting Material: The synthesis begins with the reaction of 4-amino-3,5-dichlorophenacyl bromide with deuterium-labeled isopropylamine (B41738) (isopropylamine-d6).

Formation of α-aminoketone: The initial reaction yields the intermediate α-(isopropylamino-d6)-4-amino-3,5-dichloroacetophenone.

Reduction: The ketone group of the intermediate is then reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form the final product, D6-Clenproperol. nih.gov

Purification: The final product is purified to achieve high chemical and isotopic purity.

The structure and isotope-abundance are typically confirmed by proton nuclear magnetic resonance (¹H NMR) and liquid chromatography-mass spectrometry (LC-MS). nih.gov A patent also describes a method for synthesizing stable isotope-labeled Clenproperol compounds. lookchem.comgoogle.com

Table 1: Synthesis of D6-Clenproperol

Step Reactants Key Reagent Product
1 4-amino-3,5-dichlorophenacyl bromide Isopropylamine-d6 α-(isopropylamino-d6)-4-amino-3,5-dichloroacetophenone

Carbon-13 and Carbon-14 Labeled this compound Synthesis

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) labeled Clenproperol are used as internal standards in mass spectrometry and in absorption, distribution, metabolism, and excretion (ADME) studies, respectively. chemrxiv.orgnih.govalmacgroup.com

While detailed synthetic procedures specifically for ¹³C- or ¹⁴C-labeled Clenproperol are not widely published, general methods for isotopic labeling can be applied. nih.govmoravek.comrsc.org It has been reported that ¹³C-labeled or D/¹³C double-labeled Clenproperol compounds can be synthesized through a simple process route that allows for easy separation and purification, resulting in high chemical purity and isotopic abundance. lookchem.com A straightforward route to obtain ¹³C₁-labeled clenbuterol (B1669167) has been described, which could potentially be adapted for Clenproperol. kisti.re.kr

The general approach for synthesizing carbon-labeled compounds often involves:

Introduction of the Label: The carbon isotope is introduced at a specific position in the molecule using a labeled precursor. For ¹³C-labeling, a common precursor is K¹³CN. nih.gov For ¹⁴C-labeling, the starting material is often barium carbonate ([¹⁴C]BaCO₃), which can be converted into other labeled building blocks like [¹⁴C]KCN. almacgroup.comnih.gov

Multi-step Synthesis: A synthetic route is designed to incorporate the labeled building block into the final Clenproperol structure. This often involves multiple steps. nih.gov For example, a labeled nitrile can be hydrolyzed to a carboxylic acid, which is then further elaborated. nih.gov

Purification and Analysis: Rigorous purification, often using techniques like HPLC, is necessary to ensure the radiochemical and chemical purity of the final product. moravek.com The specific activity and purity are confirmed before use in clinical or research studies. nih.gov

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of Clenproperol are undertaken to investigate structure-activity relationships (SAR) and to develop compounds with potentially modified properties. ijpsonline.commdpi.com Clenproperol itself is an analogue of Clenbuterol, with an isopropyl group instead of a tert-butyl group. beilstein-journals.org

Research in this area has explored modifications to the Clenproperol structure, such as altering the substituents on the aromatic ring. A study on Clenbuterol analogues synthesized compounds with only one chlorine atom on the aromatic nucleus to determine if the β2-agonist activity is retained. ijpsonline.com One of the synthesized compounds was the 1-(4-acetamido-3-chlorophenyl)-2-isopropylaminoethanol, an analogue directly related to Clenproperol. ijpsonline.com

The general synthetic route for these analogues involved:

Acylation: Starting from o-chloroacetanilide, a Friedel-Crafts acylation is performed.

Amination: The resulting intermediate is then reacted with the appropriate amine (e.g., isopropylamine).

Reduction: The keto group is reduced to an alcohol using sodium borohydride.

Hydrolysis: The acetamido group is hydrolyzed to yield the final amino-substituted analogue. ijpsonline.com

By systematically creating analogues, researchers can probe the importance of different structural features, such as the number and position of chlorine atoms on the phenyl ring, for the compound's biological activity. ijpsonline.commdpi.com

Strategies for Structural Modification to Explore Research Questions

One key area of structural modification involves altering the substituent groups on the aromatic ring. For instance, the replacement of the amino group with a nitro group can invert the pharmacological action from agonist to antagonist. Similarly, modifying the halogen substituents can impact the compound's lipophilicity and selectivity for different adrenergic receptor subtypes.

Another common strategy is the modification of the amino group on the side chain. The isopropyl group in clenproperol is a distinguishing feature compared to analogs like clenpenterol (pentyl chain) and clenisopenterol (B1456042) (3-methylbutylamino chain). Varying the alkyl substituent on the nitrogen atom can alter the compound's potency and duration of action.

Isotopic labeling is a crucial structural modification for research purposes, particularly in metabolic and pharmacokinetic studies. The synthesis of deuterated analogs, such as D6-clenproperol, provides stable isotope-labeled internal standards for quantitative analysis by mass spectrometry. nih.gov This allows for accurate measurement of the drug and its metabolites in biological samples. The synthesis of D6-clenproperol has been achieved with high isotopic abundance (99.5%) and chemical purity using deuterium (B1214612) isopropylamine as a labeled precursor. nih.gov

Derivatization is another approach to modify the structure of clenproperol for analytical purposes, especially for gas chromatography (GC) analysis. Silylation is a common derivatization technique where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used. plos.org This process replaces active hydrogen atoms on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the compound for GC analysis. plos.orgresearchgate.net

Preparation of Metabolite Standards for Research Purposes

The study of drug metabolism requires the availability of authentic metabolite standards for identification and quantification. The preparation of these standards often involves chemical synthesis or isolation from biological matrices.

A major metabolic pathway for compounds with an arylamine structure, like clenproperol, can involve N-oxidation. acs.org The synthesis of N-oxidized metabolites, such as the corresponding nitroso and nitro analogs, can be achieved through controlled oxidation of the parent compound. acs.org Reagents like sodium tungstate (B81510) with hydrogen peroxide or peracetic acid have been used for the oxidation of similar compounds. acs.org

For the preparation of standards for quantitative analysis, a stock solution is typically prepared by accurately weighing the synthesized or purchased standard and dissolving it in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net From this stock solution, a series of calibration standards are prepared by serial dilution to cover a desired concentration range. nih.govresearchgate.net For example, standard calibration curves with multiple concentration points are prepared to establish linearity for quantification. nih.gov The stability of these standard solutions is important, and studies have shown that methanolic solutions of similar β-agonists can be stable for at least 9 months when stored under refrigeration. researchgate.net

Molecular Pharmacology and Receptor Interaction Studies of Clenproperol Hydrochloride

Clenproperol (B30792) Hydrochloride Interactions with β-Adrenergic Receptor Subtypes

Quantitative Analysis of Receptor Binding Affinity and Kinetics

Receptor binding affinity is a measure of how strongly a ligand, such as Clenproperol hydrochloride, binds to a receptor. This is typically quantified using the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity. sciencesnail.compharmacologycanada.org The kinetics of this interaction involve the rate at which the ligand associates and dissociates from the receptor.

Assessment of Agonist Efficacy and Intrinsic Activity at Receptors

Agonist efficacy (Emax) refers to the maximum response a compound can produce upon binding to a receptor, while potency (EC50) is the concentration required to produce 50% of the maximal effect. wikipedia.orgderangedphysiology.com Intrinsic activity describes the ability of the drug-receptor complex to initiate a response and is graded from 0 for an antagonist to 1 for a full agonist. uomustansiriyah.edu.iq

There is a lack of specific research findings detailing the agonist efficacy (Emax), potency (EC50), and intrinsic activity of this compound at β-adrenergic receptor subtypes. This information would be necessary to classify it as a full or partial agonist and to understand the magnitude of the cellular response it can elicit.

Investigation of Receptor Selectivity Profiles (e.g., β1, β2, β3)

β-adrenergic receptors are divided into subtypes, primarily β1, β2, and β3, which are distributed differently throughout the body and mediate distinct physiological effects. nih.gov Agonists can exhibit selectivity, preferentially binding to and activating one subtype over others. This selectivity is determined by comparing the affinity and efficacy of the compound across the different receptor subtypes. nih.govnih.gov

While Clenproperol is generally known as a β-agonist, comprehensive studies investigating its selectivity profile for human β1, β2, and β3-adrenergic receptors have not been published. usbio.net Therefore, its relative activity at each receptor subtype remains uncharacterized in the scientific literature.

Downstream Signal Transduction Pathways Modulated by this compound

Activation of β-adrenergic receptors by an agonist initiates a cascade of intracellular events known as signal transduction. multispaninc.com This process translates the external signal (the agonist binding) into a specific cellular response. For β-adrenergic receptors, this cascade commonly involves the generation of the second messenger cyclic AMP and the subsequent activation of Protein Kinase A. nih.gov

Analysis of Cyclic AMP (cAMP) Generation

Upon activation of most β-adrenergic receptors, the associated Gs protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govwikipedia.org This increase in intracellular cAMP concentration is a critical step in the signaling pathway. nih.govebi.ac.uk

Specific studies measuring the direct effect of this compound on cAMP generation in cells expressing β-adrenergic receptors are not available in the peer-reviewed literature. Research on the related compound, clenbuterol (B1669167), has shown it activates the β2-AR/cAMP/PKA signaling pathway, but this cannot be directly extrapolated to Clenproperol without specific investigation. nih.gov

Characterization of Protein Kinase A (PKA) Activation

Cyclic AMP exerts most of its effects by activating cAMP-dependent Protein Kinase A (PKA). wikipedia.orgmdpi.com PKA is a holoenzyme that, upon activation by cAMP, phosphorylates various downstream substrate proteins, thereby altering their activity and leading to the final physiological response. wikipedia.orgmdpi.com

There is no direct evidence or research in the scientific literature that characterizes the activation of Protein Kinase A as a result of cellular exposure to this compound. Documenting this step would be crucial to confirm its mechanism of action through the canonical β-adrenergic signaling pathway.

Studies on β-Arrestin Recruitment and Receptor Desensitization

The interaction of agonists like clenproperol with β2-adrenergic receptors not only triggers signaling but also initiates regulatory processes to prevent overstimulation, primarily through receptor desensitization. This process is largely mediated by β-arrestins. wikipedia.org While specific studies on β-arrestin recruitment for this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on the closely related and well-researched β2-agonist, clenbuterol, and the general principles of GPCR desensitization. wikipedia.orgnih.govnih.gov

Upon agonist binding and receptor activation, G protein-coupled receptor kinases (GRKs) are recruited to the intracellular domains of the receptor. nih.gov These kinases phosphorylate serine and threonine residues on the receptor's C-terminal tail and third intracellular loop. nih.gov This phosphorylation event increases the binding affinity of β-arrestins to the receptor. wikipedia.org The binding of β-arrestin sterically hinders the interaction between the receptor and its cognate G protein, effectively uncoupling the receptor from the downstream signaling pathway and leading to a dampening of the cellular response, a phenomenon known as homologous desensitization. wikipedia.orgfrontiersin.org

Studies on clenbuterol have demonstrated that prolonged exposure to the agonist leads to a state of desensitization in tissues such as vascular smooth muscle. nih.gov This is characterized by a reduced responsiveness to subsequent stimulation by β-agonists. nih.gov The desensitization was found to be at the receptor level, as the downstream components of the signaling pathway, such as Gs protein and adenylyl cyclase, remained functional. nih.gov This points towards a mechanism involving receptor-specific modifications, consistent with GRK phosphorylation and β-arrestin recruitment. wikipedia.orgnih.gov

Furthermore, β-arrestin recruitment not only desensitizes G protein-mediated signaling but can also initiate a separate wave of signaling, known as biased agonism, and promote receptor internalization, a process that removes the receptors from the cell surface, further contributing to long-term desensitization. frontiersin.orgnih.gov Assays to study these processes, such as those measuring the recruitment of β-arrestin to the plasma membrane upon receptor activation, are well-established for various GPCRs and could be applied to further characterize the molecular pharmacology of this compound. biorxiv.orgresearchgate.netdiscoverx.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. webmd.commdpi.com For this compound, while specific, dedicated SAR and QSAR studies are not widely published, an analysis of its structure in the context of other known β2-agonists allows for the elucidation of key features important for its activity. scirp.orgkcl.ac.uknih.gov

Elucidation of Key Structural Features for Receptor Binding and Efficacy

The interaction of clenproperol with the β2-adrenergic receptor is dictated by specific structural moieties that contribute to its binding affinity and efficacy.

The Dichlorinated Phenyl Ring: The 3,5-dichloro substitution on the phenyl ring is a critical feature. Halogen atoms are known to influence the electronic properties and lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with the receptor binding pocket. webmd.com In many adrenergic agonists, the aromatic ring engages in π-π stacking or hydrophobic interactions with aromatic residues within the receptor's transmembrane helices. elifesciences.org

The Ethanolamine (B43304) Moiety: The ethanolamine backbone is a classic pharmacophore for many β-agonists. The hydroxyl group on the β-carbon is crucial for high-affinity binding, typically forming a hydrogen bond with a serine residue (e.g., Ser204 and Ser207 in the β2AR) in the binding pocket. elifesciences.org The amine group, which is protonated at physiological pH, forms a key ionic interaction with a conserved aspartate residue (Asp113) in the third transmembrane helix of the β2AR. elifesciences.org

The N-Alkyl Substituent: The nature of the alkyl group on the nitrogen atom significantly influences the selectivity and potency of β-agonists. Clenproperol possesses an isopropyl group. nih.gov Generally, bulkier substituents on the nitrogen, such as isopropyl or tert-butyl (as in clenbuterol), confer greater selectivity for the β2-adrenergic receptor over the β1 subtype. nih.gov This is attributed to the shape and size of the binding pocket in the β2AR, which can accommodate these larger groups more favorably than the β1AR pocket. biorxiv.org

The following table summarizes the key structural features of clenproperol and their putative roles in receptor interaction.

Structural FeaturePutative Role in Receptor Interaction
4-Amino GroupPotential for hydrogen bonding interactions within the binding pocket.
3,5-Dichloro SubstituentsEnhances lipophilicity and influences electronic properties, contributing to binding affinity.
Ethanol Hydroxyl GroupForms critical hydrogen bonds with serine residues in the β2AR binding site.
Secondary AmineProtonated at physiological pH, forms a crucial ionic bond with an aspartate residue in the receptor.
N-Isopropyl GroupContributes to β2-receptor selectivity and fits into a hydrophobic sub-pocket.

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand like clenproperol and its receptor at an atomic level. nih.govnih.govmdpi.com These methods can provide insights into the binding mode, the conformational changes in the receptor upon ligand binding, and the energetic factors driving the interaction. nih.govrsc.org

MD simulations can model the dynamic behavior of the clenproperol-β2AR complex over time. nih.gov By placing a model of the complex in a simulated physiological environment (water, ions, and a lipid bilayer), researchers can observe how the ligand settles into the binding pocket and how the receptor structure responds. elifesciences.org These simulations can reveal:

The precise network of hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the ligand in the binding site. nih.gov

The role of individual amino acid residues in the receptor in recognizing and binding the ligand.

How ligand binding induces conformational changes in the transmembrane helices, leading to receptor activation. nih.gov

The potential binding pathways of the ligand as it approaches the receptor from the extracellular space. rcsb.org

QSAR models can also be developed using computational methods. nih.govqsartoolbox.orgrsc.org These models use calculated molecular descriptors (e.g., electronic properties, steric parameters, hydrophobicity) for a series of related compounds to derive a mathematical equation that correlates these descriptors with their biological activity. mdpi.comnih.gov Such a model for clenproperol and its analogues could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective β2-agonists. nih.govrsc.org

Comparative Molecular Pharmacology with Other β-Agonists

The molecular pharmacology of this compound can be better understood by comparing it with other β-agonists, particularly its close analogue clenbuterol, and other commonly used bronchodilators like salbutamol (B1663637) and terbutaline (B1683087). wikipedia.orgnih.gov

Clenproperol differs from clenbuterol primarily in the N-alkyl substituent: clenproperol has an isopropyl group, whereas clenbuterol has a tert-butyl group. nih.govwikipedia.org This seemingly minor difference can impact both potency and receptor binding kinetics. The larger tert-butyl group of clenbuterol generally leads to higher β2 selectivity.

A comparison with salbutamol and terbutaline reveals more significant structural differences. Both salbutamol and terbutaline have a catechol-like ring system (or a modified version) that is important for their interaction with the receptor, whereas clenproperol has a dichlorinated aniline (B41778) ring. Furthermore, their N-alkyl substituents are different.

Studies comparing clenbuterol with salbutamol and terbutaline in relaxing equine tracheal muscle showed that all three were potent bronchodilators. nih.gov However, radioligand binding studies revealed that clenbuterol had a much higher affinity (lower Kd value) for the β2-receptors compared to salbutamol and terbutaline. nih.gov This suggests that a smaller fraction of receptors needs to be occupied by clenbuterol to elicit a comparable response, indicating a lower intrinsic efficacy for clenbuterol compared to the other two drugs. nih.gov Given the structural similarity, clenproperol would be expected to have a similar high-affinity binding profile.

The following table provides a comparative overview of clenproperol and other selected β-agonists.

CompoundKey Structural Difference from ClenproperolReceptor Affinity (Kd) for β2ARRelative Efficacy
Clenproperol -Data not availableData not available
Clenbuterol N-tert-butyl group~24 nM (equine trachea) nih.govPartial agonist researchgate.net
Salbutamol Hydroxymethylphenol ring, N-tert-butyl group~1100 nM (equine trachea) nih.govFull agonist
Terbutaline Dihydroxyphenyl ring, N-tert-butyl group~3900 nM (equine trachea) nih.govFull agonist

This comparative analysis highlights the diversity within the β2-agonist class and underscores how subtle changes in chemical structure can lead to significant differences in pharmacological properties such as receptor affinity and intrinsic efficacy.

Pre Clinical Investigations of Biological Effects and Mechanisms of Action of Clenproperol Hydrochloride in Research Models

Cellular and Molecular Mechanisms of Clenproperol (B30792) Hydrochloride Action In Vitro

The in vitro effects of clenproperol hydrochloride, a β2-adrenergic receptor agonist, have been a subject of scientific inquiry to elucidate its fundamental biological activities at the cellular and molecular level. These studies, conducted in various cell line models, provide a foundational understanding of its mechanisms of action, independent of systemic physiological influences.

Modulation of Gene Expression and Protein Synthesis in Cell Lines

The process of gene expression and subsequent protein synthesis is a fundamental cellular activity that can be influenced by external stimuli. ozbiosciences.compsu.edu In the context of this compound, its interaction with β2-adrenergic receptors can initiate intracellular signaling cascades that ultimately modulate the transcription of specific genes and the synthesis of corresponding proteins. mdpi.com This modulation is central to its observed physiological effects. Research has shown that such signaling can alter DNA topography and the interaction of nuclear matrix proteins with DNA, thereby influencing gene expression. nih.gov

Methodologies like reverse transcription in situ polymerase chain reaction (RT-in situ PCR) allow for the detection of specific messenger RNA (mRNA) within individual cells, providing direct evidence of altered gene expression. nih.gov The synthesis of proteins, the functional molecules of the cell, is the downstream consequence of this gene expression modulation. ozbiosciences.com The efficiency of this process can be assessed in cell-free protein synthesis (CFPS) systems, which allow for the controlled study of mRNA translation into proteins. jmb.or.kr

Studies on related β-adrenergic agonists have demonstrated that their effects on gene expression are critical to their biological functions. For instance, the activation of β-adrenergic pathways can influence the expression of genes involved in various cellular processes, including proliferation and differentiation. ozbiosciences.comnih.gov

Impact on Adipocyte Lipolysis and Thermogenesis in Cell Culture Models

This compound, through its action as a β2-adrenergic agonist, is known to influence lipid metabolism in adipocytes. researchgate.net In vitro studies using cell culture models, such as the 3T3-L1 cell line and primary adipocytes, have been instrumental in dissecting these effects. researchgate.netjmb.or.kr

Lipolysis: Research has demonstrated that clenbuterol (B1669167), a related β2-agonist, directly stimulates lipolysis in cultured primary adipocytes. researchgate.net This process involves the breakdown of stored triglycerides into free fatty acids and glycerol. The activation of β-adrenergic receptors on adipocytes is a key initiating step in this cascade. researchgate.netjci.org Studies have shown that agonists can significantly increase basal lipolysis compared to control conditions. researchgate.net

Thermogenesis: Thermogenesis, the process of heat production, is another critical aspect of energy metabolism influenced by β-adrenergic stimulation. In brown and beige adipocytes, the activation of β-adrenergic receptors, particularly β3-ARs, is a primary driver of thermogenesis. jci.org This process is often mediated by the uncoupling protein 1 (UCP1), which dissipates the proton gradient in mitochondria, generating heat instead of ATP. nih.gov While clenproperol primarily targets β2-ARs, the potential for cross-reactivity with β3-ARs or indirect activation of thermogenic pathways warrants consideration. researchgate.net Studies on other β-agonists have shown that they can increase the expression of UCP1 and other thermogenic markers in cultured adipocytes. nih.govnih.gov

Adipogenesis: Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, can also be modulated by β-adrenergic agonists. Some studies have reported a modest decrease in adipogenesis with clenbuterol treatment in vitro. researchgate.net

The following table summarizes the observed effects of a related β2-agonist, clenbuterol, on adipocyte functions in vitro:

Cell FunctionCell ModelObserved Effect of ClenbuterolReference
LipolysisRat primary adipocytesIncreased basal lipolysis researchgate.net
Adipogenesis3T3-L1 cellsModestly decreased researchgate.net
Apoptosis3T3-L1 cells, Rat primary adipocytesNo significant effect researchgate.net

Effects on Skeletal Muscle Cell Differentiation and Myogenesis In Vitro

The influence of β2-adrenergic agonists on skeletal muscle cells is a significant area of pre-clinical research. In vitro studies using myoblast cell lines like C2C12 and primary muscle satellite cells are crucial for understanding the direct cellular mechanisms. nih.govunipd.it

Myogenesis, the formation of muscle tissue, involves the proliferation of myoblasts followed by their differentiation and fusion into multinucleated myotubes. nih.gov This process is regulated by a complex interplay of myogenic regulatory factors. frontiersin.org

Research on clenbuterol, a structurally and functionally similar β2-agonist, has yielded complex results regarding its effects on myogenesis in vitro. Some studies suggest that while it may promote the repair of muscle injury in vivo, it can inhibit the myogenic differentiation of C2C12 cells in culture. nih.gov This inhibition may be linked to the modulation of signaling pathways such as NF-κB and ERK1/2. nih.gov

Conversely, other research points towards a role for β2-adrenergic receptor activation in promoting aspects of muscle cell development. For instance, studies with other compounds that influence myogenic differentiation have shown that they can induce myogenic markers like myogenin and muscle creatine (B1669601) kinase. mdpi.com Furthermore, the expression of the β2-adrenoceptor itself can change during myogenesis, suggesting a dynamic role for this receptor in muscle development. nih.gov The interaction with other signaling pathways, such as the Wnt/β-catenin pathway, has also been implicated in the regulation of myoblast differentiation by extracellular matrix components, which could be indirectly influenced by β2-agonist activity. unipd.it

It is important to note that the effects of these compounds can be dose-dependent and may vary depending on the specific cell type and culture conditions. mdpi.com

Investigation of Immunomodulatory Effects in Cellular Assays

The interaction of β2-adrenergic agonists with the immune system is an area of growing interest. In vitro cellular assays using immune cells, such as peripheral blood mononuclear cells (PBMCs), splenocytes, and thymocytes, provide a platform to investigate these potential immunomodulatory effects. researchgate.netnih.gov

β2-adrenergic receptors are expressed on various immune cells, including lymphocytes. researchgate.net Activation of these receptors can lead to a range of responses, from stimulating to inhibiting immune functions. researchgate.netnih.gov For example, research on clenbuterol has shown that it can have bidirectional effects on immune cells. researchgate.net At low concentrations, it may enhance lymphocyte proliferation, while at higher doses, it might create a pro-inflammatory environment, particularly in certain contexts. researchgate.net

Studies have explored the effects of β2-agonists on cytokine production, which are key signaling molecules in the immune system. gutnliver.org For instance, some research suggests that these compounds can modulate the release of both pro-inflammatory and anti-inflammatory cytokines.

Common in vitro assays used to assess immunomodulatory effects include:

Cell Proliferation Assays: Techniques like the MTT assay or Trypan blue exclusion method are used to measure the impact of a compound on the proliferation of immune cells like splenocytes and thymocytes. nih.gov

Cytokine Production Analysis: ELISA (enzyme-linked immunosorbent assay) can be used to quantify the levels of specific cytokines (e.g., IL-1β, IL-6, TNF-α) released by immune cells in culture following treatment. researchgate.net

Flow Cytometry: This technique can be used to analyze the expression of cell surface markers on different immune cell populations, providing insights into changes in cell phenotypes. researchgate.net

The response to β2-adrenergic stimulation can also be influenced by the activation state of the immune cells and the presence of other stimuli, such as lipopolysaccharide (LPS), a component of bacterial cell walls that is a potent immune activator. nih.gov

Physiological Effects of this compound in Animal Models (Research Focus)

Animal models, particularly rodent models, are indispensable for studying the systemic physiological effects of compounds like this compound. e-jbm.org These models allow for the investigation of complex biological responses that cannot be fully replicated in vitro.

Studies on Muscle Anabolism and Atrophy Prevention in Rodent Models

A primary focus of in vivo research on β2-adrenergic agonists has been their effects on skeletal muscle mass and function. These studies often utilize rodent models of muscle atrophy, such as those induced by hindlimb suspension, denervation, or aging. e-jbm.orgnih.govnih.gov

Muscle Anabolism: Anabolic effects refer to the building of tissue, and in the context of muscle, this involves an increase in protein synthesis and muscle fiber size. Some studies have shown that β2-agonists can promote muscle growth and increase muscle mass. nih.gov This anabolic effect is thought to be mediated by the activation of signaling pathways that stimulate protein synthesis and inhibit protein degradation. mdpi.com

Atrophy Prevention: Muscle atrophy, or wasting, is a significant concern in various physiological and pathological states. mdpi.com Research has explored the potential of β2-agonists to counteract muscle atrophy. For instance, in a hindlimb suspension model in senescent rats, a physiological dose of clenbuterol was found to modestly attenuate the loss of maximal isometric tetanic force and muscle weight in the soleus muscle. nih.gov However, it did not significantly improve the normalized muscle weight, suggesting a limited efficacy in this context. nih.gov Another study using a rat model of immobilization-induced muscle atrophy found that while clenbuterol had a positive anabolic effect on muscle mass, it did not prevent the loss of physical capacities. nih.gov

The following table summarizes findings from a study on the effects of clenbuterol on muscle atrophy in a rodent model:

ParameterAnimal ModelConditionEffect of ClenbuterolReference
Soleus Muscle WeightSenescent RatsHindlimb SuspensionAttenuated loss by 8% nih.gov
Maximal Isometric Tetanic Force (Soleus)Senescent RatsHindlimb SuspensionAttenuated loss by 17% nih.gov
Plantaris Muscle WeightSenescent RatsHindlimb SuspensionNo significant reduction in loss nih.gov
Physical Capacities (Coordination, Strength)Adult RatsImmobilizationDid not prevent loss nih.gov

These findings highlight the complexity of the physiological response to β2-adrenergic agonists and underscore the importance of continued research to fully understand their potential therapeutic applications in conditions of muscle wasting. nih.govnih.gov It is also worth noting that other anabolic agents, such as nandrolone, have been shown to prevent atrophy in similar models, suggesting that different pharmacological approaches may have varying degrees of efficacy. semanticscholar.org

Research on Adipose Tissue Metabolism and Energy Expenditure in Animal Models

In studies involving murine models, the administration of beta-adrenergic agonists like clenproperol has been shown to directly interact with fat cells. nih.gov Research on isolated murine fat cells demonstrated that exposure to these agonists can induce cellular resistance to further beta-adrenergic stimulation. nih.gov For instance, feeding mice a diet containing a beta2-adrenergic agonist for several weeks resulted in a decreased sensitivity of their adipocytes to epinephrine (B1671497) and the agonist itself by 35-45%. nih.gov Despite this desensitization, the fat-reducing properties of the compound remained evident. nih.gov For example, mice fed the agonist for 12 weeks exhibited epididymal fat pads that were 33% smaller than those of control animals. nih.gov

Further research in mice has investigated the impact on insulin (B600854) binding to adipocytes. In vitro, exposure of mouse adipocytes to clenbuterol, a related beta-agonist, for 30 minutes led to a 20-30% decrease in insulin binding. nih.gov This effect was attributed to a reduction in the concentration of insulin receptors. nih.gov However, in vivo studies over a 5-day period showed that clenbuterol tended to increase insulin binding, suggesting the influence of counter-regulatory factors within a living system. nih.gov These studies also confirmed a decrease in fat pad weight in animals administered the compound. nih.gov

Investigations into energy expenditure have been conducted in various animal models, including ruminants. In a study with fattening wether lambs, the administration of a beta-agonist led to a significant increase in energy expenditure. nih.gov This was measured through continuous energy and nitrogen balance measurements in open-circuit respiration chambers. nih.gov The increased energy expenditure was accompanied by a notable increase in nitrogen retention, indicating a shift in metabolism towards protein gain and away from fat deposition. nih.gov Specifically, the treatment was calculated to result in an average daily retention of 19 grams more protein and 30 grams less fat. nih.gov The withdrawal of the compound resulted in a rapid return of nitrogen and energy metabolism to pre-treatment levels. nih.gov

The following table summarizes key findings from these animal studies:

Animal ModelKey Findings on Adipose Tissue and Energy Expenditure
MiceDecreased adipocyte sensitivity to beta-adrenergic stimulation by 35-45% after 1-6 weeks of feeding. nih.gov
33% smaller epididymal fat pads after 12 weeks of administration. nih.gov
In vitro, decreased insulin binding to adipocytes by 20-30%. nih.gov
In vivo, decreased fat pad weight. nih.gov
Wether LambsIncreased energy expenditure, averaging 1.1 MJ/d over the first 5 days of treatment. nih.gov
Increased nitrogen retention by 2-3 g N/d throughout a 20-day treatment period. nih.gov
Calculated daily increase in protein retention of 19g and decrease in fat retention of 30g. nih.gov

Cardiovascular System Research in Animal Models, focusing on Receptor Plasticity

The cardiovascular system is a key area of investigation in pre-clinical research involving beta-adrenergic agonists. Animal models are instrumental in understanding the physiological and potential pathological responses of the heart and vascular system to these compounds. While direct research specifically on this compound's effects on cardiovascular receptor plasticity is limited in the provided search results, the broader context of beta-agonist effects on the cardiovascular system in animal models can be inferred.

Large animal models, such as pigs, rabbits, and dogs, are frequently used in cardiovascular research to study conditions like atherosclerosis and cardiac valve dysfunction. nih.gov These models are valuable because they allow for the detailed examination of molecular and cellular mechanisms that are often difficult to study in humans. nih.gov For instance, studies on aortic valve cells have been conducted using tissues from pigs, cows, sheep, and dogs to understand cellular responses. nih.gov

The underlying principle of receptor plasticity involves changes in the number, sensitivity, or type of receptors on cell surfaces in response to stimuli, such as the administration of a beta-agonist. This can lead to either a diminished (desensitization) or enhanced response over time. In the context of the cardiovascular system, such changes can have significant implications for heart rate, contractility, and blood pressure. While not directly detailing clenproperol's cardiovascular receptor effects, the research on adipose tissue desensitization to beta-agonists suggests that similar receptor-level adaptations could occur in cardiovascular tissues. nih.gov

Mechanism-Based Toxicological Research of this compound in Pre-clinical Models

Understanding the potential toxicological mechanisms of a compound is a critical component of pre-clinical evaluation. This involves in vitro and in vivo studies to identify pathways of cellular damage and organ-specific pathologies.

Identification of Cellular Apoptosis and Necrosis Pathways In Vitro

In vitro studies are fundamental for dissecting the molecular signaling cascades that lead to different forms of cell death, such as apoptosis and necrosis. nih.gov Apoptosis is a regulated form of programmed cell death characterized by specific morphological features like cell shrinkage and DNA fragmentation, while necrosis is a less-regulated process often resulting from acute injury. nih.govmdpi.com

The distinction between these pathways is crucial and can be determined using various biochemical and morphological criteria. nih.gov For example, the activation of caspases is a hallmark of apoptosis. mdpi.com In contrast, necroptosis, a regulated form of necrosis, involves the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL). mdpi.comresearchgate.net

Research has shown that various stimuli can induce these pathways. For instance, in some cell lines, the inhibition of caspase-8 can sensitize cells to necroptosis. mdpi.com The interplay between apoptosis and necroptosis is complex, and sometimes one pathway can compensate when the other is blocked. nih.gov Understanding these fundamental cell death mechanisms provides a framework for investigating the potential cytotoxic effects of compounds like this compound at the cellular level.

Investigation of Organ-Specific Molecular Pathologies in Animal Studies

Animal studies are essential for examining how a compound may affect specific organs within a living system. This research helps to identify potential target organs for toxicity and to understand the underlying molecular pathologies. tum.dechntox.org

For example, studies investigating the effects of various substances on different organs often analyze changes in gene expression, protein levels, and metabolic pathways. chntox.org In the context of beta-agonists, while not specific to clenproperol, research in livestock has shown that these compounds can lead to changes in carcass composition, including reduced marbling in meat, which reflects alterations in fat metabolism within muscle tissue. researchgate.net

The development of organ-specific pathologies can be linked to the mechanisms of cell death identified in vitro. For instance, if a compound is found to induce apoptosis in a particular cell type, animal studies would then aim to determine if this leads to observable tissue damage or dysfunction in the corresponding organ.

Studies on Oxidative Stress and DNA Damage Pathways

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. This can lead to cellular damage, including lipid peroxidation, protein modification, and DNA damage. conicet.gov.arresearchgate.net

The cellular response to DNA damage involves a complex network of signaling pathways that detect the damage, arrest the cell cycle to allow for repair, and initiate repair processes. researchgate.net Key DNA repair pathways include base excision repair (BER), nucleotide excision repair (NER), and pathways for repairing double-strand breaks. researchgate.netmdpi.com

Research has shown that oxidative stress can upregulate certain transcription factors, like CREB, which can in turn promote the expression of genes involved in DNA repair and cell survival. conicet.gov.ar In some experimental models, the induction of oxidative stress has been linked to an increase in markers of DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). researchgate.net Studies have also investigated the role of specific enzymes, like APE2, in activating DNA damage response pathways in the face of oxidative stress. frontiersin.org The accumulation of unrepaired oxidative DNA damage can contribute to neurodegeneration and other pathological conditions. mdpi.com

The following table outlines the key cellular pathways investigated in toxicological research:

Toxicological MechanismKey Pathways and Markers Investigated
Cellular Apoptosis and NecrosisCaspase activation (Apoptosis) mdpi.com
RIPK1, RIPK3, MLKL activation (Necroptosis) mdpi.comresearchgate.net
Morphological changes (cell shrinkage, membrane blebbing) mdpi.com
Organ-Specific PathologiesChanges in gene and protein expression in target organs chntox.org
Alterations in tissue composition (e.g., fat deposition) researchgate.net
Oxidative Stress and DNA DamageMeasurement of reactive oxygen species (ROS)
Upregulation of transcription factors (e.g., CREB) conicet.gov.ar
Activation of DNA repair pathways (BER, NER) researchgate.netmdpi.com
Markers of DNA damage (e.g., 8-OHdG, γH2AX) researchgate.netfrontiersin.org

Analytical Methodologies for Clenproperol Hydrochloride Research and Detection

Chromatographic Techniques for Clenproperol (B30792) Hydrochloride Analysis

Chromatography is a cornerstone for the analysis of Clenproperol hydrochloride, enabling its separation from complex sample components. High-performance liquid chromatography (HPLC), ultra-high performance liquid chromatography (UHPLC), and gas chromatography (GC) are the principal techniques employed, each with specific applications and advantages. Furthermore, the chiral nature of this compound necessitates the development of specialized chiral chromatographic methods for enantiomeric separation. chiralpedia.comcsfarmacie.cz

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of this compound. researchgate.net Method development often involves optimizing the mobile phase composition, stationary phase, flow rate, and detector wavelength to achieve adequate separation and sensitivity.

A common approach is reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For instance, a method for the related compound clenbuterol (B1669167) hydrochloride utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and an ion-pair buffer (32:68 v/v) at a flow rate of 1.5 mL/min, with UV detection at 244 nm. researchgate.net Another RP-HPLC method for clenbuterol hydrochloride employed a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (60:40 v/v) at a flow rate of 1.0 mL/min and UV detection at 245 nm. ijaresm.com

Validation of these HPLC methods is performed according to guidelines from the International Council for Harmonisation (ICH), ensuring parameters such as linearity, precision, accuracy, specificity, and robustness are within acceptable limits. researchgate.netnih.gov For example, a validated method for clenbuterol hydrochloride demonstrated linearity over a concentration range of 10-50 µg/mL with a high correlation coefficient (R² = 0.9987) and good mean recovery (98-100%). researchgate.net

Table 1: Example of HPLC Method Parameters for a Related Compound (Clenbuterol HCl)

Parameter Condition Reference
Column C18 researchgate.net
Mobile Phase Acetonitrile : Ion-Pair Buffer (32:68 v/v) researchgate.net
Flow Rate 1.5 mL/min researchgate.net
Detection UV at 244 nm researchgate.net
Internal Standard Ephedrine HCl researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and increased sensitivity. eag.comijraset.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which necessitates higher operating pressures. eag.com

UHPLC is particularly valuable for the analysis of trace levels of β-agonists, including Clenproperol, in complex matrices like food products and biological samples. researchgate.netnih.gov A reliable UHPLC-MS/MS method was developed for the simultaneous identification and quantification of 22 β-agonist residues in swine muscle and liver tissues. researchgate.net The use of UHPLC allows for sharp peaks and high spectral quality, which facilitates accurate compound identification. researchgate.net The reduced analysis time and solvent consumption also make UHPLC a more cost-effective and environmentally friendly technique compared to HPLC. ijraset.comresearchgate.net

Table 2: Comparison of HPLC and UHPLC Characteristics

Feature HPLC UHPLC Reference
Particle Size ~5 µm < 2 µm eag.com
Operating Pressure ~40 MPa ~100 MPa eag.com
Analysis Time Longer Shorter researchgate.net
Resolution Good Higher eag.com

Gas Chromatography (GC) for Volatile Derivatives and Specific Metabolites

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chemrxiv.org However, many pharmaceuticals, including this compound, are non-volatile and require a chemical modification step called derivatization to increase their volatility before GC analysis. bibliotekanauki.pltaylorfrancis.com This process converts polar functional groups into less polar, more volatile derivatives. nih.gov

GC coupled with mass spectrometry (GC-MS) is a well-established method for metabolomics studies and can be used to identify and quantify a wide range of small molecules, including metabolites of drugs like Clenproperol. nih.gov The derivatization process, often involving trimethylsilylation, makes compounds like amino acids, sugars, and sterols amenable to GC analysis. nih.gov While derivatization adds a step to the sample preparation process, GC-MS offers high separation efficiency and is a robust platform for analyzing volatile metabolites. chemrxiv.org However, the potential for analyte loss during sample preparation and the chemical instability of some volatile derivatives are factors that need to be carefully considered. chemrxiv.org The complexity of the sample matrix can also influence the accuracy of quantification in GC-MS profiling. mdpi.com

Development of Chiral Chromatographic Methods for Enantiomeric Separation

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. chiralpedia.com Since enantiomers can have different pharmacological and toxicological properties, their separation and quantification are of significant importance in pharmaceutical analysis. csfarmacie.cz High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for enantiomeric separation. csfarmacie.cz

CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. chiralpedia.com The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that at least three simultaneous interactions between the chiral selector and one of the enantiomers are necessary for separation. csfarmacie.cz

For the separation of related chiral compounds, such as trantinterol hydrochloride, a cellulose-based CSP (Lux Cellulose-1) has been successfully used. nih.gov The mobile phase composition, including the type of organic modifier and the presence of acidic and basic additives, plays a crucial role in achieving optimal enantiomeric resolution. nih.gov For instance, the addition of both trifluoroacetic acid and diethylamine (B46881) to the mobile phase significantly improved the resolution of trantinterol hydrochloride enantiomers. nih.gov The development of such methods is critical for determining the enantiomeric purity of bulk drug substances. nih.govamericanpharmaceuticalreview.com

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound, providing high sensitivity and selectivity for its detection and quantification, especially when coupled with chromatographic techniques.

Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the ultrasensitive detection and quantification of this compound and other β-agonists in various matrices. chromatographyonline.comresearchgate.net This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. nih.gov

In LC-MS/MS, the analyte is first separated by LC and then ionized. The precursor ion corresponding to the mass of Clenproperol is selected in the first mass spectrometer and then fragmented. Specific product ions are then monitored in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for very low detection limits. lcms.cz

For instance, an improved LC-MS/MS method for the related compound clenbuterol in human urine utilized new ion transitions to increase sensitivity and reduce false-positive results, achieving a limit of detection of 2 pg/mL. chromatographyonline.com The development and validation of such methods are crucial for applications such as doping control and residue analysis in food products. researchgate.netchromatographyonline.com The reliability of LC-MS/MS systems allows for the confident quantitation of hundreds of compounds in numerous samples on a routine basis. knauer.net

Table 3: Compound Names Mentioned

Compound Name
Acetonitrile
Clenbuterol hydrochloride
This compound
Diethylamine
Ephedrine hydrochloride
Trifluoroacetic acid

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a premier analytical tool for the identification and structural elucidation of drug metabolites, a critical aspect of pharmacological and toxicological research. researchgate.net Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with extremely high precision and accuracy, often to within 0.001 atomic mass units (amu). visikol.com This capability enables the determination of the elemental composition of a molecule from its exact mass, which is fundamental for identifying unknown metabolites.

In the context of this compound research, liquid chromatography coupled with HRMS (LC-HRMS) is the leading technique for detecting and identifying its pharmacologically active secondary metabolites. researchgate.net The process involves separating the parent compound and its potential metabolites from a biological sample using liquid chromatography. The separated compounds are then ionized and analyzed by the HRMS instrument. The high resolving power of HRMS allows it to distinguish between molecules that have very similar masses but different elemental formulas, a common challenge in metabolite analysis. visikol.compharmaron.com

The analytical workflow for metabolite identification using HRMS typically involves:

Metabolite Profiling : Analysis of samples from various biological matrices (e.g., plasma, urine, tissue homogenates) to create a profile of all potential metabolites. pharmaron.com

Data Acquisition : Using advanced techniques like All-Ion Fragmentation (AIF), which allows for the simultaneous collection of full scan data and fragmentation data, providing comprehensive information for both known and unknown compounds. nih.gov

Data Mining and Interpretation : Experts analyze the spectral data, focusing on accurate mass measurements and fragmentation patterns to propose and confirm the structures of metabolites. pharmaron.com This two-stage process of analyzing the precursor ion and its fragment ions provides detailed structural information unique to the compound. visikol.com

This powerful approach is essential for characterizing the biotransformation pathways of Clenproperol, ensuring that all relevant metabolites are identified and understood. pharmaron.com

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive method for achieving the highest level of accuracy in quantitative analysis. epa.gov The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (in this case, a stable isotope-labeled Clenproperol) to the sample before any processing or analysis. researchgate.netptb.de This "spike" serves as an internal standard that behaves almost identically to the native analyte throughout the sample preparation and analysis process.

Because the spike and the analyte are chemically identical, any loss of the analyte during extraction, purification, or ionization is mirrored by a proportional loss of the spike. ptb.de The final quantification is based on measuring the ratio of the native analyte to the isotopically labeled spike using a mass spectrometer. osti.gov This ratio remains unchanged by sample losses, leading to highly precise and accurate results that are often independent of sample recovery or matrix effects. epa.govosti.gov

Key advantages of IDMS for Clenproperol quantification include:

High Accuracy and Precision : The method corrects for procedural losses and variations, with the final isotope ratio measurement capable of high precision. epa.gov

Reduced Matrix Effects : Physical and chemical interferences often affect both the analyte and the isotopic spike similarly, minimizing their impact on the final result. epa.gov

Definitive Quantification : The concentration is determined through a direct calculation based on the measured isotopic ratios and known constants, rather than relying on a calibration curve. epa.gov

The implementation of IDMS, particularly species-specific IDMS, is crucial for complex matrices where analyte recovery can be variable, ensuring reliable and accurate quantification of Clenproperol residues. researchgate.net

Immunochemical and Biosensor-Based Detection Methods for this compound

While mass spectrometry provides confirmatory results, immunochemical and biosensor-based methods offer rapid, cost-effective, and often portable solutions for screening large numbers of samples for this compound.

Development of Enzyme-Linked Immunosorbent Assays (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique widely used for detecting and quantifying substances like hormones and peptides. thermofisher.com The method relies on the highly specific binding between an antibody and its target antigen. thermofisher.com For a small molecule like Clenproperol, a competitive ELISA format is typically used. In this format, Clenproperol in a sample competes with a known amount of enzyme-labeled Clenproperol for a limited number of antibody binding sites, which are immobilized on a microplate. A higher concentration of Clenproperol in the sample results in a weaker signal, allowing for quantification.

Research has focused on developing specific antibodies and optimizing assay conditions to improve sensitivity and specificity. Studies on the related compound clenbuterol have shown that ELISAs can achieve low limits of detection (e.g., 0.09 ng/g) with minimal cross-reactivity to other similar drugs. nih.gov While specific development data for Clenproperol ELISA is less common, reports indicate the development of improved ELISAs for its detection in matrices like milk and yogurt. matilda.sciencedntb.gov.ua The cross-reactivity of such assays is a critical parameter, as demonstrated in clenbuterol assays that showed high cross-reactivity with mabuterol (B30384) but low reactivity with other β-agonists. nih.gov

Table 1: Example of Cross-Reactivity Data for a β-Agonist ELISA (Note: This table is illustrative of typical data found in ELISA development studies for related compounds)

Compound Cross-Reactivity (%)
Clenbuterol 100
Clenproperol Data dependent on specific antibody
Mabuterol 86 nih.gov
Salbutamol (B1663637) < 1 nih.gov

This data highlights the importance of antibody specificity in developing a reliable ELISA for Clenproperol.

Research on Novel Biosensor Architectures and Surface-Enhanced Raman Spectroscopy (SERS) for Detection

Novel biosensor research aims to overcome the limitations of traditional methods by offering real-time, highly sensitive, and selective detection platforms. Among the most promising technologies is Surface-Enhanced Raman Spectroscopy (SERS). SERS is a powerful spectroscopic technique that can enhance the Raman scattering signal of molecules by orders of magnitude (up to 10¹⁴-fold) when they are adsorbed on or near nanostructured metal surfaces, such as gold or silver. mdpi.comnih.gov This massive amplification allows for the detection of extremely low concentrations of analytes, potentially down to the single-molecule level. nih.gov

A SERS-based biosensor for Clenproperol would typically involve a substrate with plasmonic nanostructures that create electromagnetic "hot spots." mdpi.com These substrates could be functionalized with specific capture molecules (e.g., aptamers or antibodies) that selectively bind to Clenproperol. When Clenproperol is captured in these hot spots, its unique molecular vibrational fingerprint is dramatically enhanced, allowing for its specific detection and quantification. cityu.edu.hk

Advantages of SERS-based detection include:

High Sensitivity : Capable of detecting trace amounts of an analyte. mdpi.com

Molecular Fingerprinting : Provides specific spectral information about the molecule's structure, enhancing selectivity. cityu.edu.hk

Portability : Advances are leading to the development of handheld SERS devices suitable for on-site analysis. rsc.org

While specific SERS applications for Clenproperol are still an emerging area of research, the technology holds significant potential for developing next-generation, rapid detection systems for this and other small molecules. mdpi.com

Sample Preparation Strategies for this compound Analysis in Complex Matrices

Effective sample preparation is a crucial first step in the analysis of Clenproperol, especially in complex biological matrices like urine, tissue, and feed. The primary goal is to isolate and concentrate the analyte while removing interfering substances that could compromise the analytical results. lcms.cz

Solid-Phase Extraction (SPE) Optimization and Automation

Solid-Phase Extraction (SPE) is a widely used and powerful technique for purifying and concentrating analytes from a liquid sample. organomation.com The method operates on the principles of chromatography, where compounds are separated based on their differential affinities for a solid stationary phase (the sorbent) and a liquid mobile phase. lcms.cz The process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte. organomation.com

Table 2: Selected SPE Sorbent Performance for β-Agonist Recovery from Bovine Urine (Data adapted from a multi-residue study including Clenproperol)

SPE Mechanism Sorbent Type Recovery Range for 9 β-agonists (%)
Non-polar (Reversed Phase) Octadecyl (C18) 12.0 - 60.7 researchgate.net
Ion Exchange Propylbenzenesulphonic (SCX) 3.3 - 56.8 researchgate.net

Another advanced approach involves the use of Molecularly Imprinted Polymers (MIPs) as SPE sorbents. MIPs are synthetic polymers created with recognition sites specifically tailored to the shape and functional groups of a target molecule. organomation.com A study developing a clenbuterol-imprinted polymer demonstrated extremely high selectivity for clenbuterol and structurally similar compounds, including Clenproperol, with recoveries greater than 95% from complex matrices like animal feed and liver. nih.govresearchgate.net This high selectivity allows for superior sample cleanup and reliable detection even at low concentrations. nih.gov

Advanced Microextraction Techniques

Traditional sample preparation methods can be time-consuming and require significant amounts of solvents and samples. In recent years, microextraction techniques have gained prominence as they offer miniaturized, efficient, and often more environmentally friendly alternatives. These methods are designed to isolate and preconcentrate analytes from complex matrices. core.ac.ukmdpi.com

Several advanced microextraction techniques have shown applicability in the analysis of compounds similar to clenproperol, and the principles can be extended to this compound analysis. These techniques can be broadly categorized as sorbent-based and liquid-based microextraction. chromatographyonline.com

Sorbent-Based Microextraction:

Solid-Phase Microextraction (SPME): This technique utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace), and the analyte partitions onto the coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. chromatographyonline.com

Microextraction by Packed Sorbent (MEPS): Considered a miniaturized version of solid-phase extraction (SPE), MEPS integrates the sorbent bed directly into a syringe. This allows for the processing of small sample volumes and reduces solvent consumption. The packed sorbent can be reused multiple times, making it a cost-effective option. mdpi.comchromatographyonline.com

Liquid-Based Microextraction:

Single-Drop Microextraction (SDME): In SDME, a microdrop of an organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution. After a set extraction time, the microdrop is retracted back into the syringe and injected for analysis. core.ac.ukchromatographyonline.com

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This technique employs a porous hollow fiber to protect the extracting solvent. The lumen of the fiber is filled with the acceptor phase, and the fiber is immersed in the sample solution (donor phase). The analyte partitions from the donor phase, through the organic solvent immobilized in the pores of the fiber wall, and into the acceptor phase. core.ac.uknih.gov A three-phase HF-LPME method has been successfully used for the determination of clenbuterol in urine, demonstrating the potential of this technique for related compounds like clenproperol. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid extraction method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. The mixture is then centrifuged, and the sedimented phase containing the concentrated analyte is collected for analysis. core.ac.ukchromatographyonline.com

The selection of a specific microextraction technique depends on various factors, including the physicochemical properties of this compound, the nature of the sample matrix, and the sensitivity requirements of the analytical instrument. chromatographyonline.com

Metabolism and Pharmacokinetics Research of Clenproperol Hydrochloride Pre Clinical Focus

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement in Clenproperol (B30792) Hydrochloride Metabolism

Identification of Key Metabolic Enzymes

Information regarding the specific enzymes responsible for the metabolism of Clenproperol hydrochloride has not been publicly documented. For the related compound, Clenbuterol (B1669167), research has identified several metabolic routes, including N-oxidation, which suggests the involvement of cytochrome P450 (CYP) enzymes. acs.org However, without dedicated studies on this compound, it is not scientifically accurate to extrapolate these findings. The primary goals of such preclinical assessments are to identify the enzymatic pathways to understand metabolic stability and potential drug-drug interactions. nih.gov

Inhibition and Induction Studies of Metabolic Enzymes

There are no available preclinical studies detailing the inhibitory or inductive effects of this compound on metabolic enzymes. Inhibition and induction studies are critical in preclinical development to assess the potential for a compound to alter the metabolism of other drugs, a key factor in predicting drug-drug interactions in a clinical setting.

Pharmacokinetic Modeling in Pre-clinical Species

Comprehensive pharmacokinetic modeling for this compound in preclinical species is not described in the available scientific literature. Such modeling is essential to understand a drug's behavior in a biological system and to predict its human pharmacokinetics from animal data.

Research on Absorption, Distribution, and Elimination Mechanisms

Specific preclinical data on the absorption, distribution, and elimination (ADME) of this compound are not available. ADME studies are fundamental in preclinical research to characterize how a substance moves through and is processed by an organism, providing insights into its bioavailability and clearance. nih.gov For the related compound Clenbuterol, studies in rats and dogs indicate that elimination occurs predominantly via the kidneys, with the unchanged parent compound being the main urinary product. nih.gov

Comparative Pharmacokinetics Across Different Pre-clinical Species

Due to the absence of pharmacokinetic data for this compound in individual preclinical species, no comparative analysis across different species can be conducted. Comparative pharmacokinetic studies are vital to understanding interspecies differences in drug handling, which helps in selecting the appropriate animal model for further toxicological and efficacy studies and aids in the extrapolation of data to humans. researchgate.netuliege.be Significant variations in pharmacokinetic parameters can exist between species due to differences in metabolic rates and enzyme activities.

Regulatory Science and Research Policy Implications of Clenproperol Hydrochloride Detection

Research into Scientific Thresholds and Detection Limits for Regulatory Purposes

The establishment of scientific thresholds and detection limits is a cornerstone of regulatory control for compounds like clenproperol (B30792). In food safety, particularly within the European Union, the administration of β-agonists as growth promoters in food-producing animals is banned. lcms.czresearchgate.net For such non-allowed substances, the EU does not set Maximum Residue Limits (MRLs) but relies on Minimum Required Performance Limits (MRPLs) for analytical methods. lcms.cznih.gov An MRPL is defined as the minimum content of a substance that has to be detected and confirmed, harmonizing the performance of analytical methods across laboratories. nih.gov In the absence of legally defined MRPLs for many banned β-agonists, the EU often uses Recommended Concentrations (RCs) as guidance for the required performance of analytical methods. lcms.czwaters.com

In the context of anti-doping, the World Anti-Doping Agency (WADA) maintains a Prohibited List, where β-agonists like the related compound clenbuterol (B1669167) are classified as anabolic agents, prohibited at all times. researchgate.netresearchgate.net Historically, the detection of any amount of clenbuterol in an athlete's sample resulted in an Adverse Analytical Finding (AAF). researchgate.net However, recognizing the issue of food contamination, WADA introduced a minimum reporting level, or threshold, for clenbuterol at 5 ng/mL in urine to help differentiate between potential meat contamination and intentional doping. researchgate.net

Research has focused on developing highly sensitive analytical methods capable of detecting minute quantities of these substances. Modern techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can achieve exceptionally low detection limits, often in the picogram per milliliter (pg/mL) range for urine and picogram per gram (pg/g) for tissue samples. researchgate.netresearchgate.netnih.gov For instance, a validated UHPLC-MS/MS method for clenbuterol in beef sausages established a limit of detection (LOD) of 5 pg/g and a lower limit of quantification (LLOQ) of 10 pg/g. nih.gov Such low detection capabilities are critical for enforcing zero-tolerance policies and for investigating cases of potential low-level exposure.

Table 1: Examples of Detection and Quantification Limits for β-Agonists

This table is interactive. Use the search bar to filter by compound or matrix.

Development of Reference Materials and Certified Analytical Methods for Regulatory Compliance

The accuracy and reliability of detecting clenproperol hydrochloride and other β-agonists depend heavily on the availability of certified reference materials (CRMs) and validated analytical methods. sigmaaldrich.com CRMs are highly characterized, pure substances used to calibrate analytical instruments, validate methods, and serve as quality control standards. lgcstandards.combrammerstandard.com For clenproperol, both the primary compound and its isotopically labeled analogues (e.g., clenproperol-d7) are available as analytical standards. auftragssynthese.comsigmaaldrich.com These deuterated standards are crucial for isotope dilution mass spectrometry, a gold-standard quantification technique that corrects for matrix effects and variations in sample preparation, thereby ensuring high accuracy. researchgate.net

Analytical methods used for regulatory purposes must undergo a rigorous validation process to demonstrate their suitability. omicsonline.org International bodies, such as the International Council for Harmonisation (ICH) and the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), provide detailed guidelines for method validation. omicsonline.orgeuropa.eufda.gov Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. omicsonline.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Chromatography-based techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with Mass Spectrometry (MS), are the preferred methods for confirmation and quantification in regulatory laboratories due to their high sensitivity and specificity. tandfonline.comresearchgate.netnih.gov

Table 2: Suppliers of Clenproperol and Related β-Agonist Certified Reference Materials

This table is interactive. Use the search bar to filter by compound or supplier.

Scientific Challenges in Anti-Doping and Food Safety Research Related to β-Agonists

The regulation of β-agonists like clenproperol is fraught with scientific challenges, chief among them being the issue of inadvertent exposure through food contamination. nih.gov The illegal use of these compounds as growth promoters in livestock in some countries can lead to residues in meat and other animal products. researchgate.netnih.govglobalsportsadvocates.com Athletes and consumers may ingest these residues, leading to AAFs in doping tests or potential health risks. researchgate.netnih.gov A notable case involved the 2011 FIFA U-17 World Cup in Mexico, where a high percentage of players tested positive for low levels of clenbuterol, which was ultimately attributed to contaminated meat provided in team hotels. nih.gov

This creates a significant scientific and legal challenge: distinguishing between deliberate doping and unintentional ingestion from a contaminated source. researchgate.netwada-ama.org To address this, research has explored innovative analytical strategies. One promising approach is the chiral analysis of enantiomers. researchgate.net Many β-agonists, including clenbuterol, are administered as racemic mixtures (a 1:1 ratio of two enantiomers, or mirror-image isomers). wada-ama.org However, due to differences in how each enantiomer is metabolized and deposited in animal tissues, the ratio found in contaminated meat may be altered and no longer 1:1. wada-ama.orgresearchgate.net Analyzing the enantiomeric ratio in an athlete's urine sample could therefore provide evidence to support or refute a claim of food contamination. wada-ama.orgresearchgate.net For example, research has shown that meat from an animal treated with clenbuterol was enriched with the R-(-)-enantiomer, a signature that could potentially be traced in human urine. nih.govwada-ama.org

Further challenges include:

Matrix Interference: Biological samples like urine and food matrices such as liver are complex, and their components can interfere with the detection of trace-level analytes. tandfonline.comlcms.cz This necessitates sophisticated sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before analysis. tandfonline.comresearchgate.net

Emerging Analogs: The clandestine development and use of new, structurally similar β-agonists pose a continuous challenge to regulatory bodies, requiring constant updates to analytical methods to include these new targets. tandfonline.com

Sensitivity Requirements: As regulatory thresholds become lower, the demand for analytical methods with ever-increasing sensitivity grows, pushing the limits of current technology. researchgate.netresearchgate.net

Harmonization of Analytical Methodologies in International Regulatory Science

Given the global nature of food trade and international sports, the harmonization of analytical methodologies is critical for consistent and fair regulatory enforcement. harmonization.net Discrepancies in regulations, such as different MRLs or action levels between countries, can create trade barriers and legal uncertainties. lcms.cz For example, while some countries have adopted the Codex Alimentarius MRLs for ractopamine, the EU maintains a ban, creating challenges for meat producers exporting to both regions. lcms.cz

Harmonization aims to ensure that analytical results are reliable, repeatable, and comparable, regardless of where the testing is performed. researchgate.net This involves standardizing not only the methods themselves but also the procedures for their validation. omicsonline.org Organizations like the ICH and VICH play a crucial role by developing and promoting harmonized guidelines for analytical procedure validation, which are adopted by regulatory authorities in the EU, Japan, and the USA. europa.eufda.govpmda.go.jp

The goals of harmonization in the context of clenproperol and other β-agonists include:

Standardized Validation: Ensuring all laboratories validate their methods using the same performance characteristics and acceptance criteria. researchgate.net

Comparable Results: Allowing results from an exporting country's lab to be accepted by an importing country, facilitating international trade.

Fairness in Sport: Guaranteeing that all athletes are subject to the same high standards of testing, regardless of the location of the WADA-accredited laboratory.

Collaborative Progress: Fostering cooperation between regulatory agencies, research institutions, and industry to address emerging challenges, such as new drug analogues or complex contamination scenarios. harmonization.netisappscience.org

Ultimately, a harmonized international approach to analytical science is essential for protecting consumers, ensuring fair competition in sports, and maintaining confidence in the global regulatory system. harmonization.netnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Class/Type
This compound β-Agonist
Clenbuterol β-Agonist
Ractopamine β-Agonist
Zilpaterol β-Agonist
Clenproperol-d7 Deuterated Isotope Standard
Clenbuterol-D9 hydrochloride Deuterated Isotope Standard
Salbutamol (B1663637) β-Agonist
Cimaterol β-Agonist
Mabuterol (B30384) β-Agonist
Brombuterol β-Agonist
Terbutaline (B1683087) β-Agonist
Fenoterol β-Agonist
Leucomalachite green Veterinary Drug Residue
Malachite green Veterinary Drug Residue
Chloramphenicol Antibiotic
Medroxyprogesterone acetate Hormone
Trenbolone Anabolic Steroid

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Clenproperol hydrochloride in environmental or biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges (e.g., MCX SPE Cartridges) to isolate the compound from complex matrices .
  • Internal standards : Isotope-labeled analogs like Clenproperol-D7 are essential for correcting matrix effects and ensuring quantification accuracy .
  • Chromatographic conditions : Use C18 columns with mobile phases of methanol/water containing 0.1% formic acid for optimal peak separation .

Q. How are reference standards for this compound prepared and validated?

  • Protocol :

  • Purity verification : Standards are analyzed via HPLC with UV detection (e.g., 230 nm) and compared against certified reference materials (CRMs) .
  • Stability testing : Long-term storage at -20°C in amber vials prevents degradation, with periodic revalidation using mass spectrometry .
  • Traceability : Ensure batch-specific certificates of analysis (CoA) include CAS No. 38339-11-6 (free base) or 75136-83-3 (hydrochloride) to avoid misidentification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

  • Analytical approach :

  • Meta-analysis : Systematically compare study parameters (e.g., dose, species, detection limits) using tools like PRISMA guidelines to identify confounding variables .
  • Method harmonization : Replicate conflicting experiments under standardized conditions (e.g., ISO/IEC 17025 protocols) to isolate methodological discrepancies .
  • Sensitivity analysis : Evaluate the impact of variables like extraction efficiency or ion suppression in LC-MS/MS on reported concentrations .

Q. What strategies optimize the detection of this compound metabolites in low-abundance samples?

  • Advanced techniques :

  • Fragmentation pattern mapping : Use high-resolution MS (HRMS) to identify metabolites via diagnostic ions (e.g., m/z transitions specific to chlorine isotopes) .
  • Derivatization : Enhance ionization efficiency by introducing charged groups (e.g., dansyl chloride) to metabolites prior to LC-MS analysis .
  • Data-independent acquisition (DIA) : Employ SWATH® MS for untargeted metabolite profiling in complex matrices like liver tissue or urine .

Q. How should researchers design studies to address regulatory gaps in this compound residue limits?

  • Experimental design :

  • Dose-response modeling : Conduct subchronic toxicity studies in model organisms (e.g., rodents) to establish no-observed-adverse-effect levels (NOAELs) .
  • Cross-validation : Compare results from multiple labs using inter-laboratory validation protocols (e.g., ISO 5725) to ensure reproducibility .
  • Regulatory alignment : Align methodologies with existing standards (e.g., GB 31658.22-2022 for β-agonist residues) to facilitate policy integration .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Approach :

  • Non-linear regression : Fit data to Hill equation models to estimate EC50 values and efficacy slopes .
  • Multivariate analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., tissue retention vs. metabolic clearance) .
  • Power analysis : Predefine sample sizes using tools like G*Power to ensure statistical robustness, especially in low-signal scenarios .

Q. How can isotopic dilution techniques improve the accuracy of this compound quantification in environmental samples?

  • Protocol refinement :

  • Isotope selection : Use deuterated analogs (e.g., Clenproperol-D7) with minimal isotopic exchange during extraction .
  • Matrix-matched calibration : Prepare calibration curves in analyte-free matrix to account for suppression/enhancement effects in MS detection .
  • Recovery testing : Spike samples with known concentrations pre- and post-extraction to validate method recovery rates (target: 70–120%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.